1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid
CAS No.: 1260649-60-2
Cat. No.: VC4076614
Molecular Formula: C12H18F3NO4
Molecular Weight: 297.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260649-60-2 |
|---|---|
| Molecular Formula | C12H18F3NO4 |
| Molecular Weight | 297.27 |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(9(17)18)8(6-16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18) |
| Standard InChI Key | FZQHRSMRHOQSOY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular architecture is defined by a six-membered piperidine ring substituted at the 3-position with a trifluoromethyl group (-CF₃) and at the 4-position with a carboxylic acid (-COOH). The Boc group, attached to the nitrogen atom, provides steric protection and modulates reactivity during synthetic workflows.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid |
| CAS Number | 1260649-60-2 |
| Molecular Formula | C₁₂H₁₈F₃NO₄ |
| Molecular Weight | 297.27 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)C(=O)O |
| InChI Key | FZQHRSMRHOQSOY-UHFFFAOYSA-N |
| Topological Polar Surface Area | 74.8 Ų |
The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the Boc group facilitates selective deprotection under acidic conditions. The carboxylic acid moiety enables conjugation or further derivatization, making the compound a versatile synthon.
Synthesis and Manufacturing
Industrial synthesis typically involves multi-step routes starting from piperidine precursors. A common approach includes:
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Introduction of the Trifluoromethyl Group: Radical trifluoromethylation or nucleophilic substitution using reagents like CF₃I or Ruppert-Prakash reagent (TMSCF₃).
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine.
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Carboxylic Acid Formation: Oxidation of a primary alcohol or hydrolysis of a nitrile group.
Optimized conditions (e.g., anhydrous solvents, controlled temperatures) ensure high yields and purity. Industrial-scale production often employs continuous flow reactors to enhance efficiency.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its functional groups:
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Boc Group: Removable via acidolysis (e.g., HCl in dioxane or TFA in DCM), exposing the secondary amine for further coupling.
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Carboxylic Acid: Participates in amide bond formation (via EDC/HOBt activation) or esterification.
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Trifluoromethyl Group: Imparts electron-withdrawing effects, stabilizing adjacent charges and influencing ring conformation.
Table 2: Common Reactions and Reagents
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Deprotection | 4M HCl in dioxane, 25°C, 2h | 3-(Trifluoromethyl)piperidine-4-carboxylic acid |
| Amidation | EDC, HOBt, DIPEA, DMF | Piperidine-4-carboxamide derivatives |
| Esterification | SOCl₂, MeOH | Methyl ester analog |
These transformations enable the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.
Applications in Pharmaceutical Development
The compound’s dual functionality (protected amine and carboxylic acid) positions it as a key intermediate in drug discovery:
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Antiviral Agents: Piperidine derivatives are explored for protease inhibition in viral targets.
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Kinase Inhibitors: The trifluoromethyl group enhances binding affinity in ATP-binding pockets.
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Peptidomimetics: Boc deprotection allows integration into peptide chains, improving pharmacokinetics.
Recent studies highlight its role in synthesizing preclinical candidates for oncology and neurology, though specific trial data remain proprietary.
Comparative Analysis with Structural Analogs
Comparing 1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid with related compounds reveals distinct advantages:
| Compound | Key Differences | Applications |
|---|---|---|
| 1-Boc-4-(trifluoromethyl)piperidine-4-carboxylic acid | CF₃ at position 4 instead of 3 | Agrochemical intermediates |
| 1-Boc-3-oxopiperidine-2-carboxylic acid | Ketone at position 3 vs. CF₃ | β-turn inducers in peptides |
The 3-CF₃ substitution in the target compound enhances steric bulk and electronic effects, favoring interactions with hydrophobic protein pockets .
Future Directions and Research Opportunities
Emerging applications include:
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Covalent Drug Design: Leveraging the carboxylic acid for targeted covalent inhibition.
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PET Tracers: Incorporating ¹⁸F isotopes for imaging applications.
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Supramolecular Chemistry: Self-assembly via hydrogen bonding networks.
Collaborative efforts between academia and industry are essential to unlock the compound’s full potential in addressing unmet medical needs.
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